9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
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Overview
Description
9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one: 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indole , is a compound with an intriguing structure. Let’s break it down:
- The benzo[1,3]dioxol-5-yl group consists of a benzene ring fused with a 1,3-dioxole ring.
- The furo[3,4-b]quinolin-1-one moiety combines a quinoline ring with a furan ring, resulting in a fused heterocyclic system.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is via a Pd-catalyzed C-N cross-coupling reaction . Specifically, the coupling of an appropriate 3-N-fused heteroaryl amine with a 3-bromoindole derivative leads to the desired product . Alternatively, the compound can be obtained by introducing a benzo[1,3]dioxole group at the N1-position of an indole using a copper-catalyzed coupling reaction followed by bromination .
Industrial Production: While specific industrial production methods are not widely documented, the compound’s synthetic feasibility suggests that it could be produced on a larger scale using similar synthetic routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.
Common Reagents and Conditions:Pd-catalyzed C-N cross-coupling: Utilizes palladium catalysts for the formation of C-N bonds.
Bromination: Introduction of bromine atoms using N-bromosuccinimide (NBS).
Major Products: The major products depend on the specific reaction conditions. Further research is needed to explore the full scope of its reactivity.
Scientific Research Applications
Anticancer Activity: Interestingly, related compounds (1-benzo[1,3]dioxol-5-yl-indoles) have been evaluated for their anticancer potential. Specifically, they were tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited promising activity .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. further studies have shown that 3-N-2-methylquinoline induces cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Comparison with Similar Compounds
While direct comparisons are limited, this compound’s unique fused heterocyclic structure sets it apart. Similar compounds include other indole-based antitubulin agents, but their specific structures and mechanisms differ .
Properties
Molecular Formula |
C19H15NO5 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H15NO5/c1-22-14-6-10(7-15-18(14)25-9-24-15)16-11-4-2-3-5-12(11)20-13-8-23-19(21)17(13)16/h2-7,16,20H,8-9H2,1H3 |
InChI Key |
TYKGGOZJXGMKNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4=CC=CC=C4NC5=C3C(=O)OC5 |
Origin of Product |
United States |
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